molecular formula C10H10N2O3 B13339876 (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13339876
M. Wt: 206.20 g/mol
InChI Key: RREVOBNPKYLWMG-HSOSERFQSA-N
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Description

(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that contains a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (2S)-5-Oxo-3-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(2S)-5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t6?,9-/m0/s1

InChI Key

RREVOBNPKYLWMG-HSOSERFQSA-N

Isomeric SMILES

C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=N2

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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